![molecular formula C15H13Cl2NOS B2478519 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide CAS No. 339100-18-4](/img/structure/B2478519.png)

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

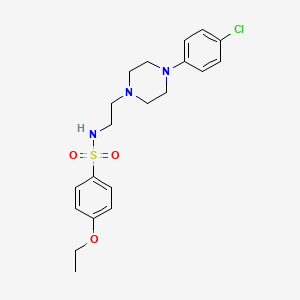

3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide, also known as DPC, is a chemical compound with the molecular formula C15H13Cl2NOS and a molecular weight of 326.24 . It belongs to a class of chemicals called sulfonylureas.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a carboxamide group. An ethyl group with a phenylsulfanyl substituent is also attached to the nitrogen atom of the carboxamide group .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved the use of a compound reacting with mercapto acetic acid in the presence of zinc chloride. This study highlights the antimicrobial activity and docking studies of the newly synthesized analogues (Spoorthy et al., 2021).

Antibacterial and Antioxidant Functions

Research on the synthesis and biological evaluation of new series 1,4-dihydropyridines notes the effective antibacterial and antioxidant properties of the synthesized compounds. This study emphasizes the role of these compounds in promoting antibacterial activity against various Gram-positive and -negative bacteria and anti-oxidant activity evaluated by free radical scavenging (Ghorbani‐Vaghei et al., 2016).

Antimycobacterial Agents

A study on the synthesis and discovery of highly functionalized tetrahydro-pyridines and pyridines as antimycobacterial agents demonstrates their in vitro activity against Mycobacterium tuberculosis. The compounds were found to be significantly more potent than first-line anti-tuberculosis drugs, showcasing their potential in the treatment of tuberculosis (Raju et al., 2010).

Antibiofilm Properties

Research focusing on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives underlines the significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are known for their biofilm formation capabilities, and the study indicates the potential of these derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name |

3,4-dichloro-N-(2-phenylsulfanylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKKLFRSWHLLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![(3E)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2478441.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2478444.png)

![4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide](/img/structure/B2478446.png)

![3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide](/img/structure/B2478450.png)

![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)

![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![3-cinnamyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478456.png)